molecular formula C16H16N4O2S2 B1672983 N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide CAS No. 315705-75-0

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Cat. No. B1672983
M. Wt: 360.5 g/mol
InChI Key: ZADCDCMLLGDCRM-UHFFFAOYSA-N
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Description

“N-(2-Methoxyphenyl)acetamide” is a member of methoxybenzenes and a member of acetamides . It has a molecular formula of C9H11NO2 .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an acyl chloride or anhydride to form an amide . For example, N-methyl dichloroacetamide was synthesized by the reaction of methylamine and methyl dichloroacetate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of “N-(2-Methoxyphenyl)acetamide” was characterized by IR, MS, 1H NMR .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amides can undergo hydrolysis to form a carboxylic acid and an amine or ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of “N-(2-Methoxyphenyl)acetamide” is 165.19 g/mol .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic pathways that may lead to carcinogenic effects. While not directly related to N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, the research on chloroacetamide derivatives provides insights into their biotransformation and potential toxicological impacts (Coleman et al., 2000).

Catalytic Hydrogenation for Green Synthesis

A novel catalytic approach for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the potential of catalytic hydrogenation in synthesizing acetamide derivatives efficiently and sustainably. This study showcases the advancements in synthetic methodologies that could be applicable to related acetamide compounds for various scientific applications (Zhang Qun-feng, 2008).

Different Spatial Orientations of Amide Derivatives

Research on amide derivatives, including those similar in structure to N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, examines their coordination properties and spatial orientations. This study contributes to a better understanding of how amide derivatives interact with ions, which could inform their use in material science and coordination chemistry (Kalita & Baruah, 2010).

Antioxidant Activity of Pyrazole-Acetamide Derivatives

An exploration of pyrazole-acetamide derivatives for their antioxidant activity underscores the potential of acetamide compounds in developing therapeutics with antioxidant properties. This research highlights the importance of structural modifications in enhancing biological activities and could guide the development of new acetamide-based antioxidants (Chkirate et al., 2019).

Safety And Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For example, “N-(2-Methoxyphenyl)acetamide” is moderately toxic by ingestion and emits toxic fumes of NOx when heated to decomposition .

Future Directions

The future directions of research on a compound depend on its potential applications. For pharmaceutical compounds, future research often involves improving the compound’s efficacy, reducing its side effects, and exploring new therapeutic uses .

properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
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N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
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N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
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N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
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N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Reactant of Route 6
N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

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